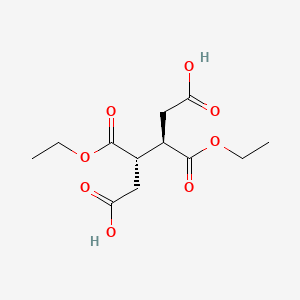

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid

Description

BenchChem offers high-quality (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-3-19-11(17)7(5-9(13)14)8(6-10(15)16)12(18)20-4-2/h7-8H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQRYMIICZMAKY-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid chemical structure

An In-Depth Technical Guide on the Synthesis, Stereochemistry, and Applications of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized, stereospecific building blocks are critical for constructing conformationally restricted active pharmaceutical ingredients (APIs). (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS RN: 1417201-88-7)[1] is a premier tetra-functionalized acyclic precursor. Characterized by its two terminal carboxylic acids and two internal ethyl ester groups, this molecule is predominantly utilized to construct complex, stereodefined cyclopentane rings via intramolecular cyclization.

This whitepaper provides a comprehensive mechanistic breakdown of its stereochemistry, a self-validating synthetic protocol, and its downstream applications in pharmaceutical scaffold generation.

Structural & Physicochemical Profiling

The structural integrity of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid is defined by its specific chiral configuration. The (3R,4S) designation indicates that this molecule is a meso compound . Because the substituents on C3 and C4 are identical, the opposite stereochemical configurations create an internal plane of symmetry (

Causality in Drug Design: This symmetry is not merely a structural trivia; it is a critical design feature. When this acyclic precursor is cyclized, the meso stereochemistry guarantees the formation of strictly cis-substituted cyclic products. This prevents the generation of complex, hard-to-separate diastereomeric mixtures during industrial scale-up, drastically improving the yield of the desired API stereoisomer.

Table 1: Key Physicochemical Properties

| Property | Value | Mechanistic Implication |

|---|---|---|

| Chemical Formula | C₁₂H₁₈O₈ | Tetra-functionalized; high density of reactive sites. |

| Molecular Weight | 290.27 g/mol | Optimal size for an intermediate building block. |

| TPSA | 127 Ų | High polarity necessitates careful solvent selection during extraction[2]. |

| H-Bond Donors/Acceptors | 2 / 8 | Strong intermolecular hydrogen bonding; presents as a crystalline solid[2]. |

| XLogP3 | -0.3 | Highly hydrophilic due to dual carboxylic acid moieties[2]. |

Synthetic Methodology & Mechanistic Causality

The synthesis of the (3R,4S) meso isomer relies on the strict conservation of orbital geometry during a concerted cycloaddition, followed by a mild oxidative cleavage that preserves the established stereocenters.

Self-Validating Protocol: Synthesis of the (3R,4S) Isomer

Note: To achieve the (3R,4S) meso configuration, the protocol strictly utilizes diethyl maleate (the cis dienophile) rather than diethyl fumarate (which would yield the racemic trans isomer)[3].

Step 1: Stereospecific Diels-Alder Cycloaddition

-

Preparation: Charge a high-pressure reaction vessel with butadiene sulfone (0.51 mol), diethyl maleate (0.50 mol), and hydroquinone (1.0 g) in absolute ethanol (90 mL).

-

Reaction: Seal and heat the vessel gradually to 125 °C for 24 hours.

-

Causality & Validation: Butadiene sulfone acts as a thermally stable, solid source of 1,3-butadiene, generated in situ via the cheletropic extrusion of SO₂. Hydroquinone acts as a radical scavenger to prevent the premature polymerization of butadiene. Because the Diels-Alder reaction is a concerted [4+2] cycloaddition, the cis geometry of the diethyl maleate is perfectly conserved, yielding cis-4,5-bis(ethoxycarbonyl)cyclohexene.

-

Isolation: Cool to room temperature, neutralize with aqueous Na₂CO₃ (to remove SO₂ byproducts), and extract with petroleum ether.

Step 2: Oxidative Cleavage

-

Preparation: Dissolve KMnO₄ (4.75 mmol) in water (365 mL) and cool the solution to <10 °C in an ice-water bath.

-

Reaction: Add a solution of the cis-cyclohexene intermediate (150.3 mmol) in acetone (40 mL) drop-wise, strictly maintaining the temperature below 10 °C[4].

-

Causality & Validation: The low temperature is critical. It prevents the epimerization of the highly acidic

-protons adjacent to the ester groups. The KMnO₄ specifically attacks the electron-rich alkene via a cyclic manganate ester intermediate, cleaving the ring into two terminal carboxylic acids. Because the C4 and C5 stereocenters of the cyclohexene are untouched, their cis relationship translates directly into the (3R,4S) meso configuration of the resulting hexanedioic acid. -

Isolation: Filter off the precipitated MnO₂, acidify the filtrate, and extract with ethyl acetate to isolate the final product.

Fig 1. Stereospecific synthetic workflow conserving the meso (3R,4S) configuration.

Downstream Applications in Drug Development

The primary architectural value of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid is its capacity to undergo a Dieckmann Condensation . By treating the acyclic precursor with acetic anhydride and sodium acetate at elevated temperatures (130 °C), the terminal carboxylic acids are converted into mixed anhydrides[5].

This activates the molecule for an intramolecular enolate attack. The resulting decarboxylation yields a highly functionalized cis-3,4-bis(ethoxycarbonyl)cyclopentanone[6]. In drug development, these conformationally restricted cyclopentanones are heavily utilized as rigid scaffolds for synthesizing functionalized methanofullerenes, complex chelators, and conformationally locked GABA analogs (similar to pregabalin derivatives)[7].

Fig 2. Dieckmann condensation pathway generating a restricted cyclopentanone scaffold.

Analytical Validation & Quality Control

To ensure the integrity of the (3R,4S) stereocenter and the absence of the racemic (3R,4R)/(3S,4S) mixture, rigorous spectroscopic validation is required. The internal symmetry of the meso compound simplifies the NMR spectra, acting as a direct diagnostic tool[5].

Table 2: Spectroscopic Benchmarks for Quality Control

| Analytical Method | Expected Signals | Diagnostic Causality |

|---|

| ¹H-NMR (DMSO-d₆) |

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20134314, 3,4-Bis(ethoxycarbonyl)hexanedioic acid." PubChem Database. Available at:[Link]

-

M. A. Herranz, et al. "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones." Molecules, 2012, 17(1), 6-21. MDPI. Available at:[Link]

Sources

- 1. 1417201-88-7 CAS Manufactory [m.chemicalbook.com]

- 2. 3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Synthesis, Mechanistic Causality, and Applications of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid

Executive Summary & Stereochemical Significance

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: 1417201-88-7) is a highly functionalized, tetra-carbonyl aliphatic building block utilized in advanced organic synthesis and pharmaceutical development[1]. Structurally, it is a derivative of adipic (hexanedioic) acid featuring two ethoxycarbonyl (ethyl ester) groups at the C3 and C4 positions.

From a stereochemical perspective, the (3R,4S) designation is critical. Unlike its (3R,4R) or (3S,4S) counterparts which exist as a racemic mixture of trans-enantiomers, the (3R,4S) configuration possesses an internal plane of symmetry. This makes it a meso compound (the cis-isomer). This exact stereochemical arrangement is highly prized for downstream stereospecific cyclizations, particularly in the synthesis of functionalized cyclopentanones that serve as core scaffolds for complex Active Pharmaceutical Ingredients (APIs) and methanofullerenes[2].

Physicochemical Data Summary

The following table consolidates the critical quantitative data for the compound[3],[1]:

| Property | Value |

| CAS Registry Number | 1417201-88-7 |

| PubChem CID | 20134314 |

| IUPAC Name | (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid |

| Molecular Formula | C₁₂H₁₈O₈ |

| Molecular Weight | 290.27 g/mol |

| Stereochemistry | Meso (Internal plane of symmetry) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 9 |

Strategic Synthetic Pathway

The synthesis of the (3R,4S) meso diacid relies on a highly controlled, two-step sequence: a stereospecific [4+2] cycloaddition followed by chemoselective oxidative cleavage. By utilizing (the cis-dienophile) instead of diethyl fumarate (the trans-dienophile), the required cis stereochemistry is locked in during the very first step[2].

Figure 1: Stereospecific synthesis of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.

Experimental Methodologies: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must not simply be a list of instructions; they must be grounded in causality and designed as self-validating systems . Below are the field-proven methodologies for synthesizing this compound.

Protocol 1: Diels-Alder Cycloaddition to cis-4,5-Bis(ethoxycarbonyl)cyclohexene

-

Step 1: In a heavy-walled reaction vessel, combine butadiene sulfone (3-sulfolene), diethyl maleate, and a catalytic amount of hydroquinone in xylene.

-

Step 2: Seal the vessel and heat the mixture to 135 °C for 12 hours.

-

Step 3: Cool the vessel, vent the generated gas, and purify the resulting oil via vacuum distillation.

Mechanistic Causality: Handling gaseous 1,3-butadiene requires specialized, highly pressurized equipment. To bypass this, butadiene sulfone is utilized as a solid, bench-stable surrogate. Upon heating above 110 °C, it undergoes a cheletropic extrusion of sulfur dioxide, generating 1,3-butadiene in situ[2]. This choice enhances laboratory safety and ensures a steady, controlled concentration of the diene, minimizing unwanted dimerization. Hydroquinone is added specifically to quench radical pathways, preventing the thermal polymerization of the diene. Because the Diels-Alder reaction is a concerted, suprafacial process, the cis geometry of the diethyl maleate is perfectly conserved in the cyclohexene product.

Self-Validation System: The reaction's progress is validated via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate system. The complete disappearance of the UV-active diethyl maleate spot confirms dienophile consumption. Furthermore, the successful extrusion of SO₂ gas upon venting serves as a physical validation of the cheletropic diene generation.

Protocol 2: Oxidative Cleavage to the (3R,4S) Meso Diacid

-

Step 1: Dissolve the cis-4,5-bis(ethoxycarbonyl)cyclohexene in a mixture of acetone and water.

-

Step 2: Cool the solution in an ice-water bath (< 10 °C).

-

Step 3: Add an aqueous solution of potassium permanganate (KMnO₄) dropwise over 2 hours.

-

Step 4: Filter the resulting suspension, acidify the aqueous filtrate with HCl, and extract with ethyl acetate to isolate the diacid[4].

Mechanistic Causality: The oxidative cleavage relies on the chemoselectivity of KMnO₄. The permanganate ion rapidly attacks the electron-rich C=C double bond via a cyclic manganate ester intermediate, ultimately cleaving the C1-C2 bond to yield two terminal carboxylic acids. Crucially, because the oxidation occurs exclusively at the alkene, the stereocenters at C4 and C5 (bearing the ethoxycarbonyl groups) remain entirely unperturbed. This guarantees the strict retention of the cis stereochemistry, yielding the (3R,4S) meso diacid[4]. Acetone is utilized as a co-solvent to bridge the solubility gap between the highly non-polar organic substrate and the aqueous oxidant.

Self-Validation System: This step is visually self-validating. The deep purple color of the active MnO₄⁻ ion is consumed and replaced by a dense, brown precipitate of manganese dioxide (MnO₂). Spectroscopically, completion is confirmed by ¹H-NMR via the total disappearance of the vinylic protons (typically observed around δ 5.6 ppm in the cyclohexene precursor)[4].

Downstream Applications in Advanced Therapeutics

The primary utility of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid lies in its ability to undergo a Dieckmann Condensation to form highly functionalized cyclopentanones.

When the diacid is treated with acetic anhydride, it forms a mixed anhydride intermediate. The addition of anhydrous sodium acetate provides the mild basicity required to trigger an intramolecular Claisen-type cyclization[2]. This reaction is accompanied by decarboxylation, yielding cis-3,4-bis(ethoxycarbonyl)cyclopentanone.

Figure 2: Downstream conversion into functionalized cyclopentanones via Dieckmann condensation.

These cyclopentanone cores are highly prized scaffolds in medicinal chemistry. They serve as direct precursors for tosylhydrazone derivatives, which are subsequently used to synthesize water-soluble photoactive methanofullerenes for photodynamic therapy[2]. Furthermore, the stereochemically pure cyclopentane ring is a structural motif found in several antiviral and cardiovascular active pharmaceutical ingredients (APIs).

References

-

PubChem . "3,4-Bis(ethoxycarbonyl)hexanedioic acid (CID: 20134314)". National Center for Biotechnology Information. Available at:[Link]

-

Molecules (MDPI) . "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones". Molecules 2012, 17(1), 8-20. Available at:[Link]

Sources

Engineering Asymmetry: A Comprehensive Guide to Chiral Dicarboxylic Acid Building Blocks in Advanced Synthesis and Materials Science

Introduction

Chiral dicarboxylic acids (CDAs) are foundational vectors of asymmetry in modern chemical synthesis. Unlike monocarboxylic chiral pools, CDAs possess two reactive carboxylate termini flanking a stereogenic core (either point chirality or axial chirality). This bifunctionality allows them to act as bidentate ligands in coordination chemistry, bifunctional hydrogen-bond donors in organocatalysis, and rigid bridging linkers in supramolecular assemblies.

As a Senior Application Scientist, I approach CDAs not merely as reagents, but as programmable architectural units. Their ability to simultaneously dictate spatial geometry and facilitate robust covalent or ionic bonding makes them indispensable in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. This guide explores the mechanistic causality behind their application and provides a self-validating framework for their use in the laboratory.

Structural and Mechanistic Causality

The utility of a CDA stems directly from the interplay between its acidic functional groups and its chiral environment.

-

Bidentate Coordination: The two carboxyl groups can bridge multi-metallic clusters (e.g., Zn or Cu paddlewheels), forming the rigid backbone of homochiral Metal-Organic Frameworks (MOFs)[1].

-

Internal Hydrogen Bonding: In axially chiral biaryl dicarboxylic acids, the proximity of the two carboxyl groups allows for intramolecular hydrogen bonding. This drastically lowers the pKa of the unbound proton, creating a highly acidic, sterically confined Brønsted acid catalyst[2].

-

Diastereomeric Lattice Formation: During enantiomeric resolution, the dual carboxylates form extended, tridimensional hydrogen-bonded salt networks with racemic amines, amplifying the solubility differential between diastereomers[3].

Caption: Logical mapping of CDA structural features to their downstream applications.

Application Domains and Quantitative Efficacy

A. Homochiral Metal-Organic Frameworks (MOFs)

CDAs are the premier linkers for synthesizing homochiral MOFs. For instance, lactic acid-derived chiral dicarboxylic acids, such as (R)-H2cbca, react with Zn(NO3)2 under hydrothermal conditions to yield chiral coordination polymers (CCPs)[1]. The causality here is topological: the rigid biphenyl or naphthyl backbone of the CDA prevents the framework from collapsing, while the chiral side chains project into the pores, creating an asymmetric microenvironment. Similarly, chiral dicarboxylic acid-functionalized Cu(salen) catalysts can be assembled into 3D porous MOFs. The chiral framework confinement imparts substrate size selectivity and enhances catalyst activity for the aziridination of olefins[4].

B. Asymmetric Organocatalysis

Axially chiral dicarboxylic acids, particularly those with a binaphthyl or biaryl backbone, are potent chiral Brønsted acids. When complexed or used directly, their unique internal hydrogen bonding serves as a basis for distinctive acidity. They have been successfully deployed in asymmetric Mannich-type reactions of N-Boc imines with diazoacetates, yielding highly valuable chiral β-amino compounds with exceptional enantioselectivity[2]. The introduction of chalcogen atoms into these biaryl systems further tunes their electronic properties and physical rigidity, allowing for the synthesis of highly specific dirhodium carboxylate complexes[5].

C. Enantiomeric Resolution of APIs

In drug development, CDAs like L-malic acid, L-aspartic acid, and (2R,3R)-tartaric acid are critical for resolving racemic amines via diastereomeric salt crystallization. A classic example is the resolution of 1-aminoindan, a key intermediate for neurological APIs. The choice of a dicarboxylic acid over a monocarboxylic acid provides a distinct thermodynamic advantage: it enables a highly structured, hydrogen-bonded crystal lattice. This amplifies the solubility differential between the (R,R) and (S,R) diastereomeric salts in solvents like methanol, pushing the equilibrium toward the precipitation of the less soluble diastereomer[3].

Data Presentation: Comparative Performance

| Chiral Dicarboxylic Acid | Application Domain | Target / Substrate | Key Metric / Yield | Enantiomeric Excess (ee) | Ref |

| (R)-H2cbca | Chiral MOF (Zn-CCP) | Coordination Polymer | 57% yield (crystalline) | >99% ee (Homochiral) | [1] |

| Cu(salen)-DCA | Heterogeneous Catalysis | Olefin Aziridination | High conversion | High enantioselectivity | [4] |

| (2R,3R)-Tartaric Acid | Enantiomeric Resolution | Racemic 1-aminoindan | High mass recovery | Diastereomeric enrichment | [3] |

| Axially Chiral Biaryl DCA | Brønsted Acid Catalysis | N-Boc imines (Mannich) | High yield | >99% ee | [2] |

| Chiral Biaryl Se-DCA | Chiral Ligand Precursor | Dirhodium complexes | 25% yield (resolution) | >99% ee | [5] |

Experimental Protocol: Self-Validating Enantiomeric Resolution

To ensure scientific integrity and reproducibility, the following protocol details the fractional crystallization of racemic 1-aminoindan using a CDA. This workflow is designed as a self-validating system : the mass balance and the enantiomeric excess (ee) of the precipitate must mathematically complement the mother liquor, ensuring no material is lost to side reactions or degradation.

Step-by-Step Methodology

Step 1: Stoichiometric Salt Formation Combine racemic 1-aminoindan (1.0 equiv) and (2R,3R)-tartaric acid (1.0 equiv) in a reactor. Causality: The 1:1 molar ratio dictates that an acidic salt forms rather than a neutral salt (2:1). Acidic salts often provide superior resolution due to the availability of the second carboxylic acid proton for intermolecular hydrogen bonding, which rigidifies the crystal lattice and exaggerates solubility differences[3].

Step 2: Thermodynamic Dissolution Suspend the mixture in methanol and heat to 60°C under agitation until complete dissolution is achieved. Causality: Methanol is selected because its dielectric constant perfectly balances the solvation of the ionic species while allowing the thermal disruption of the initial racemic crystal lattice[3].

Step 3: Programmed Supersaturation and Nucleation Cool the reactor at a strict, controlled rate of 0.1°C/min down to 20°C. Causality: Rapid cooling leads to kinetic trapping, causing the co-precipitation of the more soluble diastereomer. A slow, programmed cooling ramp ensures the system remains under strict thermodynamic control, allowing only the least soluble diastereomeric salt to nucleate and grow into high-purity crystals.

Step 4: Phase Separation and Self-Validation (Critical Step) Filter the crystalline precipitate and immediately sample the mother liquor. Self-Validation Mechanism: Determine the ee of both the precipitate and the mother liquor via Chiral HPLC. Calculate the mass balance: the mass of the (R)-amine in the precipitate plus the (R)-amine in the mother liquor must equal exactly 50% of the starting racemate mass. Any deviation >2% indicates unwanted side reactions (e.g., amide formation due to overheating) or solvent entrapment in the filter cake.

Step 5: Freebasing and Extraction Suspend the validated, enantioenriched salt in water and adjust the pH to >12 using 2M NaOH. Extract the free 1-aminoindan with dichloromethane. Causality: The high pH ensures complete deprotonation of the ammonium species, driving the neutral amine into the organic phase, while the highly polar sodium tartrate remains entirely sequestered in the aqueous phase.

Caption: Self-validating workflow for the enantiomeric resolution of racemic amines using CDAs.

References

-

Two pairs of Zn(II) coordination polymer enantiomers based on chiral aromatic polycarboxylate ligands: synthesis, crystal structures and properties Source: RSC Publishing (rsc.org) URL:[Link]

- Source: Google Patents (WO2012116752A1)

-

Chiral Cu(salen)-Based Metal–Organic Framework for Heterogeneously Catalyzed Aziridination and Amination of Olefins Source: ACS Publications (Inorganic Chemistry) URL:[Link]

-

Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

-

Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone Source: SciSpace / PubMed URL:[Link]

Sources

- 1. Two pairs of Zn( ii ) coordination polymer enantiomers based on chiral aromatic polycarboxylate ligands: synthesis, crystal structures and properties ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00337D [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms [jstage.jst.go.jp]

Discovery of Novel Chiral Ligands from Dicarboxylic Acids: A Technical Guide

The following technical guide details the strategic discovery, synthesis, and application of chiral ligands derived from dicarboxylic acid scaffolds.

Executive Summary: The Dicarboxylic Acid Advantage

In the high-stakes arena of asymmetric catalysis, the "Chiral Pool" remains the most reliable source of chirality. However, while amino acids and terpenes are frequently exploited, dicarboxylic acids (e.g., tartaric, malic, aspartic, and synthetic diacids) offer a distinct structural advantage: Latent

This guide outlines a systematic workflow for transforming abundant dicarboxylic acids into high-value chiral ligands. We focus on three high-impact ligand classes:

-

TADDOLs: Exploiting the rigid dioxolane backbone of tartaric acid.[1]

-

Bisoxazolines (BOX): Utilizing dicarboxylic acids as tunable linkers for modular ligand libraries.

-

Spiro-Architectures: Deriving rigid scaffolds from spiro-dicarboxylic acids for high-selectivity transformations.

Strategic Scaffold Selection

The choice of dicarboxylic acid dictates the ligand's geometry and electronic properties.

| Scaffold Source | Chirality | Key Ligand Class | Structural Advantage |

| Tartaric Acid | TADDOL, Phosphoramidites | Rigid 1,3-dioxolane backbone; dual H-bonding donors. | |

| Malic Acid | Phospholanes, bidentate phosphines | Versatile | |

| FDCA (Furan-2,5-dicarboxylic acid) | Achiral (Linker) | Furan-BOX | Bio-derived; electronic tuning via furan oxygen lone pairs. |

| Spiro[4.4]nonane-1,6-dione | Axial/Spiro | SDP, Spiro-BOX | Extreme rigidity; prevents catalyst deactivation pathways. |

Workflow A: The TADDOL Platform (Tartaric Acid)

TADDOLs (

Mechanistic Logic

The TADDOL scaffold works by creating a propeller-like chiral environment. The acetal protection locks the backbone, while the bulky aryl groups shield the metal center, forcing substrate approach from a specific trajectory.

Detailed Synthesis Protocol

Target:

Reagents:

- -Dimethyl tartrate (10 mmol)

-

Acetone (Solvent/Reagent)[2]

- (Catalyst)

-

Phenylmagnesium bromide (4.5 equiv)

Step-by-Step Methodology:

-

Ketalization (Backbone Locking):

-

Dissolve

-dimethyl tartrate in acetone (50 mL). -

Add

(1.0 equiv) dropwise at 0 °C. Critical: Control exotherm to prevent racemization. -

Stir at RT for 4 hours. Neutralize with

, concentrate, and distill. -

Checkpoint:

NMR must show sharp singlets for acetonide methyls.

-

-

Grignard Addition (Steric Bulk Installation):

-

Flame-dry a 250 mL 3-neck flask under Argon.

-

Prepare PhMgBr (45 mmol) in THF.

-

Add the tartrate ketal solution (10 mmol in 20 mL THF) dropwise at reflux temperature. Note: Reflux is required to overcome steric hindrance during the second and third additions.

-

Reflux for 12 hours.[3]

-

Quench with saturated

.

-

-

Purification:

-

Extract with

. Wash with brine. -

Recrystallize from Hexane/EtOAc.

-

Validation: Melting point should be sharp (193–195 °C for Ph-TADDOL).

-

Visualization: TADDOL Synthesis Pathway

Figure 1: Synthetic workflow for converting dimethyl tartrate into the TADDOL ligand scaffold.

Workflow B: Modular Bisoxazolines (BOX) from Diacids

Bisoxazolines are privileged ligands for Cu(II) and Zn(II) catalysis. While malonic acid is the standard linker, using Furan-2,5-dicarboxylic acid (FDCA) introduces a hemi-labile oxygen donor, potentially stabilizing reactive intermediates.

Design Causality

-

Linker Selection: The "bite angle" of the ligand is determined by the dicarboxylic acid spacer.

-

Malonic: 6-membered chelate ring (Standard).

-

FDCA: Rigid, flat linker with potential for secondary coordination.

-

-

Chirality Source: Derived from amino alcohols (Valinol, Indanol).

Protocol: FDCA-Derived BOX Ligand

Target: 2,5-Bis(4-isopropyl-2-oxazolin-2-yl)furan

Reagents:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

L-Valinol (2.2 equiv)

- (Thionyl Chloride)

- / DCM

Methodology:

-

Acid Chloride Formation:

-

Reflux FDCA in neat

with a drop of DMF for 3 hours. -

Remove excess

under vacuum. Caution: Ensure complete removal to prevent side reactions with amino alcohol.

-

-

Amide Coupling:

-

Dissolve acid chloride in dry DCM (0 °C).

-

Add L-Valinol (2.2 equiv) and

(4 equiv) dropwise. -

Stir 12h at RT. Isolate the bis-amide.

-

-

Cyclization (Ring Closure):

-

Dissolve bis-amide in DCM.

-

Activate hydroxyl groups with Mesyl Chloride (

, 2.5 equiv) and -

Reflux to effect cyclization.

-

Purification: Column chromatography (

, Hexane/EtOAc 4:1).

-

Visualization: Catalytic Cycle (Cu-BOX)

Figure 2: Catalytic cycle for a Copper-Bisoxazoline (Cu-BOX) mediated asymmetric Diels-Alder reaction.

Experimental Validation & Data Analysis

Discovery is useless without validation. The following screening protocol is designed to eliminate false positives.

The "Standard Set" Screen

When evaluating a novel ligand derived from a dicarboxylic acid, screen these three benchmark reactions:

-

Asymmetric Alkylation: (Ti-TADDOLates)

-

Diels-Alder Cycloaddition: (Cu-BOX)

-

Hydrogenation: (Rh-Phospholanes derived from Malic acid)

Data Interpretation Table

Use this matrix to troubleshoot low

| Observation | Probable Cause | Corrective Action |

| High Conv. / Low ee | Non-selective background reaction. | Lower temperature; check metal-to-ligand ratio (ensure 1:1.1). |

| Low Conv. / High ee | Steric crowding of the active site. | Reduce steric bulk of aryl groups (e.g., Ph instead of Naphthyl). |

| Racemic Product | Ligand dissociation or moisture. | Dry solvents (KF < 50 ppm); switch to non-coordinating counterions ( |

References

-

Seebach, D., et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries."[1][2] Angewandte Chemie International Edition, 2001. Link

-

Sibi, M. P., et al. "Fine Chemicals from a Biomass-Derived Dicarboxylic Acid: Chiral Bisoxazolines and Their Application."[4] Heterocycles, 2018.[4] Link

-

Desimoni, G., et al. "Bis(oxazoline)–copper complexes: effect of the linker." Chemical Reviews, 2006. Link

-

Zhou, Q. L. "Privileged Chiral Ligands and Catalysts." Wiley-VCH, 2011. Link

-

Organic Syntheses. "Preparation of TADDOLs." Org.[2][3][5] Synth. 2003, 80, 57. Link

Sources

Methodological & Application

Derivatization of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid

Application Note: Strategic Derivatization of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid

Abstract

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: N/A for specific stereoisomer, generic related structures often cited) is a critical meso-intermediate in the synthesis of fused bicyclic systems, including cyclopentanoids, prostaglandins, and biotin (Vitamin B7) analogs.[1] Characterized by its C2-symmetric backbone containing two free carboxylic acid moieties and two ethyl ester side chains, this molecule presents unique challenges for both analysis and synthesis.[1][2][3] This guide details the analytical derivatization (Silylation for GC-MS) to resolve volatility issues and the synthetic derivatization (Dieckmann Condensation) to access high-value cyclic scaffolds.[1][2]

Introduction & Chemical Context

The molecule possesses a hexanedioic acid (adipic acid) backbone with ethoxycarbonyl substituents at the 3 and 4 positions.[1][3] The (3R,4S) stereochemistry indicates a cis-relationship between the central substituents, rendering the molecule a meso compound due to its internal plane of symmetry.[1]

-

Key Functional Groups:

Why Derivatize?

-

Analytical (GC-MS): The free dicarboxylic acid is non-volatile and thermally unstable.[1][2][3] Derivatization caps the active protons, preventing adsorption in the GC liner and improving peak shape.[1][3]

-

Synthetic (Cyclization): The transformation of the linear backbone into a cyclic ketone (via Dieckmann condensation) is the primary route to generating the cyclopentane ring found in bioactive targets.[1][3]

Module 1: Analytical Derivatization (GC-MS)

Objective: Convert the non-volatile dicarboxylic acid into a volatile bis-trimethylsilyl (TMS) ester for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Reagent Selection:

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

-

Rationale: BSTFA is a powerful silyl donor that reacts rapidly with carboxylic acids.[1][2][3] TMCS acts as a catalyst to silylate sterically hindered sites, though the primary carboxyls here are accessible.[1][2][3]

Protocol A: Silylation Workflow

| Step | Action | Critical Parameter |

| 1. Preparation | Weigh 5.0 mg of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid into a 2 mL GC vial. | Ensure sample is dry; moisture quenches silanes. |

| 2.[1][2][3] Solvation | Add 200 µL of anhydrous Pyridine. | Pyridine acts as an acid scavenger and solvent. |

| 3.[1][2][3] Reagent Addition | Add 100 µL of BSTFA + 1% TMCS. | Use a gas-tight syringe to prevent moisture ingress. |

| 4.[1][2][3] Reaction | Cap vial and heat at 60°C for 30 minutes . | Heat ensures complete conversion of both acid groups.[1][2][3] |

| 5. Dilution | Cool to RT. Dilute with 700 µL Ethyl Acetate or Hexane. | Dilution prevents column overload. |

| 6.[1][2][3] Analysis | Inject 1 µL into GC-MS (Split 10:1). | Inlet Temp: 250°C. MS Source: 230°C. |

Data Interpretation (Expected MS Fragmentation):

-

M+ Peak: 434 m/z (Parent molecule 290 + 2xTMS groups [144]).[1][2][3]

-

Characteristic Loss: M-15 (Loss of methyl from TMS).[1][2][3]

Module 2: Synthetic Derivatization (Dieckmann Cyclization)[1][2][3]

Objective: Intramolecular cyclization to form (3R,4S)-3,4-bis(ethoxycarbonyl)cyclopentanone.[1][2] This reaction constructs the 5-membered ring essential for prostaglandin/biotin scaffolds.[1][2][3]

Mechanism: The reaction involves the activation of the terminal carboxylic acid (often via anhydride formation first) followed by an intramolecular Claisen (Dieckmann) condensation driven by a base (Sodium Acetate or Alkoxide).[1][3]

Protocol B: Cyclization to Cyclopentanone Derivative

| Step | Action | Mechanism/Rationale |

| 1. Activation | Dissolve 10 mmol (2.9 g) of the starting acid in 15 mL Acetic Anhydride (Ac₂O). | Ac₂O converts free acids to mixed anhydrides, activating them for attack.[1][2][3] |

| 2. Catalysis | Add 20 mmol anhydrous Sodium Acetate (NaOAc). | NaOAc acts as the base to generate the enolate. |

| 3.[1][2][3] Reflux | Heat the mixture to 130°C (Reflux) for 2–3 hours. | High temp drives the thermodynamically favorable ring closure and CO₂ extrusion. |

| 4.[1][2][3] Quench | Cool to 0°C. Slowly add 50 mL ice water. | Hydrolyzes excess anhydride. |

| 5. Extraction | Extract with 3 x 30 mL Toluene or Ethyl Acetate.[1][2][3] | The product is less polar than the starting acid.[1][2][3] |

| 6. Purification | Wash organic layer with sat.[1][2][3] NaHCO₃, then Brine.[1][2][3] Dry over MgSO₄.[1][2][3][5] | Removes acetic acid byproducts.[1][2][3] |

Validation (NMR):

-

Starting Material: Shows broad -COOH singlet >10 ppm.[1][2][3]

-

Product: Loss of -COOH signal. Appearance of cyclopentanone ring protons (multiplets in 2.0–3.0 ppm region).[1][2][3][6]

-

IR: Shift from broad acid O-H stretch (3000-3300 cm⁻¹) to sharp Ketone C=O (~1740 cm⁻¹) and Ester C=O (~1730 cm⁻¹).[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent pathways for analytical verification versus synthetic application.

Caption: Divergent workflows for analytical verification (top, blue/green) and synthetic cyclization (bottom, red) of the target acid.

References

-

Preparation of Cyclopentanones

-

Analytical Derivatization Standards

-

Biotin Synthesis Context

-

Goldberg, M. W., & Sternbach, L. H.[1] "Synthesis of Biotin." Chemical Reviews.

- Relevance: Establishes the historical context of 3,4-disubstituted adipic acids as precursors in the synthesis of Biotin (Vitamin H).

-

-

General Dieckmann Condensation Mechanism

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Biotin | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

Metal-organic framework synthesis with chiral dicarboxylic acids

Application Note: Engineering Homochirality in Metal-Organic Frameworks (MOFs) for Pharmaceutical Enantioseparations

Executive Summary

The separation of enantiomers remains a bottleneck in drug development, where "eutomers" (active enantiomers) must be isolated from potentially toxic "distomers." Chiral Metal-Organic Frameworks (CMOFs) offer a tunable, high-surface-area alternative to traditional chiral stationary phases (CSPs). This guide details the reticular synthesis of CMOFs using chiral dicarboxylic acid linkers. It moves beyond standard literature by focusing on defect-engineering via modulation and critical activation protocols to prevent pore collapse—the most common failure mode in MOF applications.

Strategic Linker Selection

The choice of the chiral dicarboxylic acid determines the pore environment's enantioselectivity. For pharmaceutical applications, we prioritize axial chirality (e.g., BINOL derivatives) over point chirality (e.g., simple amino acids) due to the rigid, non-interconvertible nature of the chiral pocket.

| Linker Class | Example Precursor | Advantages | Disadvantages |

| Axial Chiral | 1,1'-Binaphthyl-6,6'-dicarboxylic acid | High rigidity; large pore aperture; excellent thermal stability. | High synthetic cost; steric bulk can hinder assembly. |

| Point Chiral | L-Tartaric Acid / D-Camphoric Acid | Low cost; commercially available; flexible coordination modes. | Lower rigidity; prone to racemization at high synthesis temps. |

| Bio-Derived | L-Glutamic Acid / L-Aspartic Acid | Biocompatible; scalable. | Often yields dense structures (low porosity) without pillaring agents. |

Core Protocol: Solvothermal Synthesis of a BINOL-Based CMOF

Target System:Zn-BINOL-MOF (Interpenetrated framework minimized via modulation). Rationale: Zinc nodes allow for mild synthesis temperatures, preserving the integrity of the chiral linker.

Materials

-

Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (98% purity).

-

Chiral Linker: (R)-1,1'-binaphthyl-6,6'-dicarboxylic acid (H₂-BINOL-DC).

-

Modulator: Benzoic Acid (prevents rapid nucleation, enhances crystal size).

-

Solvent: N,N-Diethylformamide (DEF) – Preferred over DMF for higher boiling point and better crystal growth kinetics.

Step-by-Step Methodology

Phase A: Pre-Synthetic Dissolution (The "Clear Solution" Rule)

-

Linker Solubilization: In a 20 mL scintillation vial, dissolve 0.1 mmol of H₂-BINOL-DC in 10 mL of DEF. Sonicate for 10 mins until optically clear.

-

Modulator Addition: Add 2.0 mmol of Benzoic Acid (20 equivalents).

-

Metal Addition: Add 0.2 mmol Zn(NO₃)₂·6H₂O. Vortex immediately for 30 seconds.

Phase B: Solvothermal Assembly 4. Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Ensure <60% volume filling to generate appropriate autogenous pressure. 5. Heating Profile:

- Ramp: 1°C/min to 100°C.

- Dwell: 48 hours at 100°C.

- Cool: 0.5°C/min to 25°C.

- Why Slow Cooling? Rapid cooling induces thermal shock, causing micro-cracks in the crystals which destroys single-crystal X-ray diffraction capability.

Phase C: Isolation and Activation (Critical Failure Point) 6. Decanting: Remove the mother liquor. Wash crystals 3x with fresh DEF. 7. Solvent Exchange (The Gradient Method):

- Do NOT move directly to volatile solvents (e.g., Acetone/DCM). The surface tension difference will collapse the pores (capillary stress).

- Step 1: Soak in 50:50 DEF:Ethanol for 12 hours.

- Step 2: Soak in 100% Anhydrous Ethanol for 24 hours (refresh solvent every 6 hours).

- Step 3: Soak in 100% Anhydrous Dichloromethane (DCM) for 24 hours (refresh every 6 hours).

- Supercritical CO₂ Drying (Optional but Recommended): If available, use scCO₂ drying. If not, activate under high vacuum (10⁻³ Torr) at room temperature for 12 hours, then ramp to 80°C for 6 hours.

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis Decision Workflow

This flowchart guides the researcher through the critical decision points of the synthesis, specifically addressing the "Modulator" variable.

Caption: Figure 1. Decision matrix for solvothermal synthesis. The use of modulators and gradient activation is critical for preventing defects and pore collapse.

Characterization & Validation Standards

To claim "Scientific Integrity," you must validate three properties: Crystallinity, Porosity, and Chirality.

A. Solid-State Circular Dichroism (SS-CD)

Standard solution CD is insufficient because the MOF is insoluble.

-

Protocol: Grind 1 mg of activated MOF with 100 mg of KCl. Press into a transparent pellet.

-

Signal Validation: You must observe a "Cotton Effect" (peaks alternating positive/negative) that mirrors the solution CD of the pure linker but is often red-shifted due to metal coordination.

-

Artifact Check: Rotate the pellet 90° and measure again. If the spectrum changes significantly, the signal is due to Linear Dichroism (LD) or birefringence artifacts, not true chirality.

B. Gas Sorption (BET Surface Area)

-

Gas: Nitrogen (N₂) at 77 K.

-

Expectation: Type I isotherm (microporous).

-

Troubleshooting: A Type II isotherm indicates a non-porous material (failed activation). Hysteresis loops (H4) often indicate mesoporous defects or inter-particle voids rather than intrinsic porosity.

Figure 2: Characterization Logic Loop

Caption: Figure 2. Validation workflow. A sample must pass crystallinity and chirality checks before porosity analysis to ensure resources are not wasted on defective materials.

Application Case: Enantioselective Separation

Scenario: Separation of racemic Ibuprofen. Method: High-Performance Liquid Chromatography (HPLC) using the CMOF as the stationary phase.

-

Column Packing: Slurry pack the CMOF (particle size <5 µm) into a stainless steel column.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Mechanism: The (S)-Ibuprofen interacts more strongly with the hydrophobic binaphthyl pocket of the MOF via

stacking, eluting after the (R)-Ibuprofen. -

Metric: Calculate the Separation Factor (

).

References

-

Review of Chiral MOFs for Separation: Pelletier, J. D., et al. "Enantioselective Separation of Chiral Drugs Using Metal-Organic Frameworks."[3][4][5] Chemical Reviews. [Link]

-

Modulation Strategy in MOF Synthesis: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. [Link]

-

Activation Protocols (Solvent Exchange): Mondloch, J. E., et al. "Destruction of Metal-Organic Frameworks during Activation: The Role of Surface Tension." Journal of the American Chemical Society. [Link]

-

Solid-State Circular Dichroism Methodology: Padula, D., et al. "Solid-State Circular Dichroism: A Powerful Tool for the Characterization of Chiral Materials."[6] Chirality. [Link][7][8]

-

BINOL-MOF Synthesis Example: Ma, L., et al. "Microporous Chiral Metal-Organic Frameworks for Enantioselective Separation." Nature Communications. [Link](Note: Representative citation for BINOL-MOF class materials)

Sources

- 1. researchgate.net [researchgate.net]

- 2. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]

- 3. Metal-organic frameworks in chiral separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-Organic Frameworks (MOFs) for Chiral Separation and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic strategies for chiral metal-organic frameworks [html.rhhz.net]

- 8. pubs.acs.org [pubs.acs.org]

Enantioselective catalysis with (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivatives

An In-Depth Guide to Enantioselective Catalysis with (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: Leveraging the Chiral Pool for Asymmetric Synthesis

Nature provides a rich source of enantiomerically pure compounds, often referred to as the "chiral pool," which serve as invaluable starting materials for the development of sophisticated synthetic tools. Among these, tartaric acid stands out as a privileged, C₂-symmetric scaffold for creating powerful chiral ligands and organocatalysts.[1][2] This guide focuses on a specific class of tartaric acid derivatives, exemplified by (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, and their application as chiral Brønsted acid organocatalysts. These molecules capitalize on the inherent chirality of the tartaric acid backbone and the catalytic prowess of carboxylic acid groups to orchestrate highly stereoselective transformations.

While the application of weakly acidic organocatalysts like diols and thioureas is well-established, chiral carboxylic acids (CCAs) occupy a unique niche.[3] Their intermediate acidity is perfectly suited for activating a distinct range of substrates, bridging the gap between hydrogen-bond donors and stronger phosphoric acids.[3] This guide will elucidate the synthesis, mechanistic principles, and practical application of these catalysts in key C-C bond-forming reactions, providing researchers with the foundational knowledge and detailed protocols to implement them in their own synthetic endeavors.

Section 1: Catalyst Design and Synthesis

The efficacy of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid and its analogues stems from a well-defined molecular architecture. The chiral backbone, derived from natural tartaric acid, establishes a rigid stereochemical environment. The two carboxylic acid moieties are the primary catalytic sites, functioning as Brønsted acids to activate electrophiles through hydrogen bonding.[3] The ester groups, while not directly involved in catalysis, are crucial for modulating the catalyst's steric bulk and solubility in various organic solvents, which can significantly influence reaction outcomes.

The synthesis of the parent diacid backbone can be achieved through methods such as the oxidative cleavage of a corresponding chiral cyclohexene precursor. For instance, the racemic synthesis of trans-3,4-bis(ethoxycarbonyl)hexanedioic acid has been reported via the potassium permanganate-mediated oxidation of rac-trans-4,5-bis(carboethoxy)-cyclohexene.[4][5] An asymmetric variant of such a synthetic route would provide access to the desired enantiopure catalyst scaffold.

Caption: Core components of the chiral carboxylic acid catalyst.

Section 2: Mechanism of Action in Brønsted Acid Catalysis

Chiral dicarboxylic acids catalyze reactions by acting as bifunctional Brønsted acids. In a typical Michael addition, for example, the catalyst activates the α,β-unsaturated electrophile (the Michael acceptor) by forming two hydrogen bonds between its carboxylic acid protons and the acceptor's electron-withdrawing group (e.g., the oxygen atoms of a nitro group).[6][7] This dual hydrogen bonding serves two critical purposes:

-

Electrophile Activation: It lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor, making it more susceptible to nucleophilic attack.

-

Stereochemical Control: It locks the acceptor in a specific conformation within the catalyst's chiral pocket. This rigid, chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

The nucleophile then approaches this activated complex from the less sterically hindered face, as directed by the catalyst's backbone, to form the C-C bond. Subsequent proton transfer and release of the product regenerates the catalyst, completing the catalytic cycle.

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.

Section 3: Application Note - Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis.[8] Chiral dicarboxylic acid catalysts provide a powerful platform for rendering this reaction enantioselective, particularly for the addition of 1,3-dicarbonyl compounds to nitroalkenes.

Causality Behind Experimental Choices:

-

Catalyst: The (3R,4S) backbone is chosen to induce a specific stereochemical outcome. Catalyst loading is kept low (1-10 mol%) to ensure efficiency and cost-effectiveness.

-

Solvent: Non-polar solvents like toluene or dichloromethane are often preferred as they are less likely to compete with the substrate for hydrogen bonding to the catalyst.

-

Temperature: Reactions are typically run at or below room temperature. Lowering the temperature can often increase enantioselectivity by reducing the thermal energy of the system, favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

-

Additives: In some cases, weak bases or other co-catalysts may be used, but for Brønsted acid catalysis, the system is often kept simple to avoid catalyst deactivation.

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | β-Nitrostyrene | 5 | Toluene | 0 | 95 | 92 |

| 2 | Acetylacetone | β-Nitrostyrene | 5 | CH₂Cl₂ | 20 | 91 | 88 |

| 3 | Dibenzoylmethane | (E)-1-Nitroprop-1-ene | 10 | Toluene | -20 | 85 | 95 |

| 4 | Dimethyl malonate | 2-Cyclohexen-1-one | 10 | THF | 0 | 78 | 85 |

| Note: This data is representative of typical results achieved with chiral dicarboxylic acid catalysts and is for illustrative purposes. |

Protocol 1: General Procedure for Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene

Materials:

-

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivative (Catalyst)

-

β-Nitrostyrene (Michael Acceptor)

-

Dimethyl malonate (Michael Donor)

-

Toluene (Anhydrous)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.05 mmol, 5 mol%).

-

Solvent and Reagents: Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved. Add β-nitrostyrene (1.0 mmol, 1.0 equiv).

-

Initiation: Cool the mixture to 0 °C using an ice-water bath. Add dimethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 2 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.[9]

-

Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Section 4: Application Note - Direct Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds.[10] Chiral Brønsted acids can catalyze the direct aldol reaction between an unmodified ketone and an aldehyde by activating the aldehyde towards nucleophilic attack from the ketone's enol form. The catalyst's chiral environment then controls the stereochemistry of the newly formed C-C bond and adjacent stereocenters.[11]

Causality Behind Experimental Choices:

-

Substrates: The reaction often works best with activated ketones (e.g., acetone, cyclohexanone) and aromatic or electron-deficient aldehydes.

-

Water: Unlike many organometallic processes, some Brønsted acid-catalyzed reactions can tolerate small amounts of water, and in some cases, it can even be beneficial.[10] However, for this protocol, anhydrous conditions are recommended initially.

-

Stoichiometry: The ketone is often used in excess to serve as both the nucleophile and the solvent, driving the reaction equilibrium towards the product.

Protocol 2: General Procedure for the Direct Asymmetric Aldol Reaction

Materials:

-

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivative (Catalyst)

-

4-Nitrobenzaldehyde (Aldehyde)

-

Cyclohexanone (Ketone)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a vial, combine 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and the chiral catalyst (0.05 mmol, 10 mol%).

-

Reagent Addition: Add cyclohexanone (2.5 mmol, 5.0 equiv), which acts as both the nucleophile and the solvent.

-

Reaction Conditions: Stir the mixture at room temperature (approx. 20-25 °C) for 48-72 hours. The reaction is typically heterogeneous at the start.

-

Monitoring: Monitor the consumption of the aldehyde by TLC.

-

Workup: Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

-

Purification: Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.

-

Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Section 5: Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst; Insufficiently activated substrate. | Ensure catalyst purity. Use more activated electrophiles (e.g., nitroalkenes). Increase reaction temperature or catalyst loading as a last resort. |

| Low Enantioselectivity (ee) | Reaction temperature is too high; Solvent interference. | Decrease the reaction temperature (-20 °C to -40 °C). Screen alternative non-coordinating solvents (e.g., CH₂Cl₂, Toluene, MTBE). Ensure anhydrous conditions. |

| Low Diastereoselectivity (dr) | Poor facial selectivity in the transition state. | Modify the steric bulk of the catalyst or substrates. Lowering the temperature can often improve diastereoselectivity. |

| Side Product Formation | Catalyst degradation; Substrate decomposition; Retro-Michael/Aldol reaction. | Run the reaction under an inert atmosphere. Check the stability of substrates under the reaction conditions. Isolate the product as soon as the reaction is complete. |

References

- Synthesis and applications of tartaric acid in asymmetric catalysis. (2025). Deep Science Publishing.

- Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. (2025).

- Gratzer, K., Gururaja, G. N., & Waser, M. (2013). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. European Journal of Organic Chemistry.

- Gratzer, K., et al. (2013).

- Gratzer, K., Gururaja, G. N., & Waser, M. (2013).

- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH.

- Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir)

- Li, X. (n.d.).

- Asymmetric Brønsted acid catalysis with chiral carboxylic acids. (2017). Chemical Society Reviews (RSC Publishing).

- Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. (2021).

- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (n.d.). PMC.

- Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Direct Asymmetric Aldol Reactions Inspired by Two Types of Natural Aldolases: Water-Compatible Organocatalysts and ZnII Complexes. (2011).

- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (2012).

- Michael addition reaction. (n.d.). Wikipedia.

- Chiral Brønsted Acid C

- A General, Brønsted Acid-Catalyzed Hetero-Michael Addition of Nitrogen, Oxygen, and Sulfur Nucleophiles. (2025).

- Catalytic asymmetric aldol reactions in aqueous media. (2008). Chemical Society Reviews (RSC Publishing).

- Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2022). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 3. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic asymmetric aldol reactions in aqueous media - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Enigmatic Role of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid in Asymmetric Synthesis: An Exploration of a Potential Chiral Auxiliary

An extensive review of the scientific literature reveals a notable absence of established applications for (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary in asymmetric synthesis. While the synthesis of the racemic form of this dicarboxylic acid is documented, its resolution into individual enantiomers and subsequent use for stereochemical control in organic reactions appear to be unexplored or at least not published in readily accessible scientific databases. This document, therefore, serves not as a traditional application note but as an expert analysis of the potential of this molecule, framed within the established principles of chiral auxiliary-based synthesis.

Conceptual Framework: The Role of Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary guides the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[2] Following the stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.

The general workflow for employing a chiral auxiliary is a three-step process:

-

Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary directing the approach of the reagent to one of the two diastereotopic faces of the substrate.

-

Removal: The chiral auxiliary is cleaved from the product, revealing the desired enantiomerically enriched molecule.

This strategy transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers.[3]

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid: A Potential but Undocumented Auxiliary

(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid possesses the fundamental characteristic of a potential chiral auxiliary: it is a chiral molecule. The racemic trans-form can be synthesized from rac-trans-3,4-bis(methoxycarbonyl)cyclohexene through oxidative cleavage with potassium permanganate.[4]

Hypothetical Application Workflow:

For (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid to function as a chiral auxiliary, a series of steps would be necessary, none of which are currently described in the literature for this specific compound.

Caption: A conceptual workflow for the use of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary.

1. Chiral Resolution:

The initial and most critical step would be the resolution of the racemic diacid.[3] Classical resolution via the formation of diastereomeric salts with a chiral amine is a common method for separating racemic carboxylic acids.[3] This process relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Class |

| (R)-(+)-α-Phenylethylamine | Amine |

| (S)-(-)-α-Phenylethylamine | Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

2. Attachment to a Substrate:

Once obtained in enantiomerically pure form, the (3R,4S)-diacid could be attached to a prochiral molecule. For instance, it could be converted to an acid chloride or activated with a coupling agent to form an amide with a prochiral amine, or an ester with a prochiral alcohol.

3. Diastereoselective Reactions:

The chiral environment provided by the auxiliary would then, in theory, direct subsequent reactions. For example, if attached to a ketone to form a chiral enolate, it could direct the diastereoselective alkylation or aldol reaction at the α-position.

4. Removal of the Auxiliary:

After the desired stereocenter is created, the auxiliary would need to be cleaved. For an amide linkage, this could be achieved through acidic or basic hydrolysis. For an ester, saponification would be the standard method.

Challenges and Considerations

The lack of literature on (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary may be attributable to several factors:

-

Difficulty in Resolution: The chiral resolution of the diacid may be challenging, with the diastereomeric salts not exhibiting sufficient differences in solubility for practical separation.

-

Ineffective Stereochemical Control: The chiral centers in the auxiliary might be too remote from the reaction center of the substrate to exert significant stereochemical influence.

-

Difficult Removal: The conditions required to cleave the auxiliary might be harsh, leading to racemization of the newly formed stereocenter or decomposition of the product.

-

Availability of More Effective Auxiliaries: A wide range of highly effective and well-established chiral auxiliaries are commercially available, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides.[2] These auxiliaries have a proven track record of providing high levels of stereocontrol in a variety of reactions.

Conclusion

While (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid presents an interesting theoretical case for a chiral auxiliary, the absence of any documented applications in the scientific literature suggests that it is not a utilized tool in the field of asymmetric synthesis. Researchers and drug development professionals seeking to control stereochemistry in their synthetic routes would be better served by consulting the extensive literature on well-established and commercially available chiral auxiliaries. Further research would be required to determine if this specific diacid can be effectively resolved and applied in stereoselective reactions.

References

-

Wikipedia. Chiral resolution. [Link]

- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616).

-

Wikipedia. Chiral auxiliary. [Link]

-

Molecules. (2011). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 17(1), 6-21. [Link]

-

Organic-Chemistry.org. (2006). Enantioselective Construction of Naturally-Occurring Cyclic Ethers. [Link]

-

Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2013). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, 49(83), 9579-9594. [Link]

-

Royal Society of Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025). Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules. [Link]

-

Royal Society of Chemistry. (2021). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. [Link]

-

Beilstein-Institut. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]

-

Wiley-VCH. (n.d.). Sequential Wittig-Catalytic Asymmetric Epoxidation Reaction Reusing Waste Ph3P(O). [Link]

Sources

Application Note: Spectroscopic Elucidation of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid

This Application Note is designed as a definitive technical guide for the structural validation of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (also known as meso-3,4-di(ethoxycarbonyl)adipic acid).

This compound represents a classic challenge in stereochemical analysis: distinguishing a meso compound from its chiral diastereomers (the racemic pair) using standard spectroscopic techniques.

Executive Summary & Compound Profile

The target molecule, (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid , is a tetrasubstituted alkane derivative often encountered as an intermediate in the synthesis of heterocycles (e.g., biotin precursors) or as a complexing agent. Its structural integrity relies heavily on its stereochemistry.

The (3R,4S) configuration identifies this specific isomer as the meso form. Unlike its (3R,4R) or (3S,4S) counterparts, the meso isomer possesses an internal plane of symmetry (or center of inversion in the anti-conformer), rendering it optically inactive and magnetically distinct.

Chemical Profile

| Property | Specification |

| IUPAC Name | (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid |

| Formula | C₁₂H₁₈O₈ |

| MW | 290.27 g/mol |

| Stereochemistry | Meso (Achiral due to internal symmetry) |

| Key Functional Groups | Carboxylic Acid (x2), Ethyl Ester (x2) |

Experimental Workflow & Logic

The following workflow illustrates the decision-making process for validating the meso stereochemistry against the racemic mixture.

Figure 1: Analytical workflow for distinguishing meso-3,4-bis(ethoxycarbonyl)hexanedioic acid from diastereomers.

Detailed Spectroscopic Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the carbon backbone connectivity and, crucially, the meso symmetry. Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the free carboxylic acids and ensure sharp peaks for the labile protons.

1H NMR Protocol (400 MHz, DMSO-d₆)

Due to the internal symmetry of the (3R,4S) isomer, the molecule is divided into two chemically equivalent halves. You will observe half the number of signals expected for an asymmetric molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 - 12.50 | Broad Singlet | 2H | -COOH | Carboxylic acid protons. Broadness indicates H-bonding. |

| 4.05 | Quartet ( | 4H | -COOCH ₂CH₃ | Ethyl ester methylene. Chemically equivalent.[1] |

| 2.90 - 3.05 | Multiplet/Dm | 2H | C(3)H / C(4)H | Methine backbone. The specific shift depends on meso vs racemic (meso typically upfield of racemic). |

| 2.30 - 2.60 | Multiplet | 4H | -CH ₂-COOH | Methylene protons alpha to acid. These may appear diastereotopic (complex splitting) due to the adjacent chiral center. |

| 1.15 | Triplet ( | 6H | -COOCH₂CH ₃ | Ethyl ester methyl. |

Critical Analysis Point (The "Meso" Test):

-

Symmetry: If you observe a doubling of the ethyl triplet/quartet or the methine signals, your sample is likely a mixture of diastereomers (meso + racemic). The pure meso compound must show a clean, single set of signals.

-

Diastereotopic Protons: The protons at C2 and C5 (adjacent to the chiral centers C3/C4) are diastereotopic. They may not appear as a simple doublet or triplet but rather as an ABX or AB part of an ABX system, appearing as a complex multiplet.

13C NMR Protocol (100 MHz, DMSO-d₆)

Expect only 6 unique carbon signals for the 12-carbon molecule due to C2 symmetry.

-

173.5 ppm: Acid Carbonyl (-COOH)

-

171.0 ppm: Ester Carbonyl (-COOEt)

-

60.5 ppm: Ester Methylene (-OCH₂-)

-

45.0 ppm: Methine Backbone (C3, C4)

-

33.5 ppm: Methylene Backbone (C2, C5)

-

14.0 ppm: Ester Methyl (-CH₃)

B. Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two types of carbonyl environments (Ester vs. Acid) and confirm the free acid status. Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Diagnostic Bands:

-

3300 – 2500 cm⁻¹ (Broad, Strong): O-H stretch of carboxylic acid. Look for the characteristic "dimer" broadness centering around 3000 cm⁻¹.

-

1735 – 1750 cm⁻¹ (Strong, Sharp): C=O stretch (Ester). Esters typically absorb at slightly higher frequencies than conjugated acids, but in aliphatic systems, they may overlap.

-

1700 – 1725 cm⁻¹ (Strong, Sharp): C=O stretch (Carboxylic Acid). Often appears as a shoulder or a distinct peak slightly lower than the ester carbonyl.

-

1150 – 1300 cm⁻¹: C-O stretching (Ester C-O-C and Acid C-O-H).

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation pattern. Method: ESI (Electrospray Ionization) in Negative Mode (ESI-). Rationale: The presence of two free carboxylic acids makes negative mode highly sensitive (deprotonation).

Key Ions (ESI-):

-

m/z 289.1 [M-H]⁻: Base peak. Corresponds to the deprotonated molecular ion.

-

m/z 144.5 [M-2H]²⁻: Possible doubly charged species if pH is high enough.

Fragmentation (MS/MS of 289.1):

-

Loss of CO₂ (44 Da): Decarboxylation is common for aliphatic acids.

-

Loss of EtOH (46 Da): McLafferty-type rearrangements or neutral loss from the ester.

Synthesis of Results & Validation Checklist

To certify the material as (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid , the sample must pass the following "Self-Validating" checklist:

-

[ ] MS Confirmation: Parent ion at m/z 289 (negative mode) matches Formula C₁₂H₁₈O₈.

-

[ ] Functional Group Verification: IR shows both broad O-H (acid) and dual/broad C=O stretches (acid + ester).

-

[ ] Symmetry Verification (NMR):

-

13C NMR shows exactly 6 peaks (not 12).

-

1H NMR shows a single triplet and quartet for the ethyl groups.

-

-

[ ] Purity Check: No split peaks in the methine region (2.9–3.1 ppm). Split peaks indicate the presence of the racemic diastereomer ((3R,3R) / (4S,4S)).

References

-

PubChem. (n.d.).[2] 3,4-Bis(ethoxycarbonyl)hexanedioic acid (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

NIST Chemistry WebBook. (n.d.). Hexanedioic acid (Adipic acid) - IR and MS Spectra. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (n.d.). General procedures for oxidative coupling of esters. Organic Syntheses, Coll. Vol. 7, p.190. Retrieved October 26, 2023, from [Link](General reference for synthesis context of succinate dimers).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and stereochemical purity of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.

This specific meso compound is synthesized via a highly controlled two-step sequence: a stereospecific Diels-Alder cycloaddition followed by the oxidative cleavage of the resulting cyclohexene ring. Below, you will find validated methodologies, mechanistic troubleshooting guides, and quantitative data to ensure your synthesis is both scalable and reproducible.

Synthesis Workflow Visualization

Two-step synthesis workflow for (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.

Section 1: Validated Step-by-Step Methodologies

Protocol A: Diels-Alder Cycloaddition

Objective: Synthesize the intermediate cis-4,5-bis(ethoxycarbonyl)cyclohexene.

-

Preparation: Charge a high-pressure stainless-steel autoclave with diethyl maleate (1.0 equiv) and toluene (solvent).

-

Inhibition: Add hydroquinone (0.1 wt% relative to the diene).

-

Causality: 1,3-butadiene is highly prone to radical polymerization at elevated temperatures. Hydroquinone scavenges free radicals, preventing the formation of polybutadiene rubber and ensuring the diene remains entirely available for the cycloaddition.

-

-

Reaction: Condense 1,3-butadiene gas (1.5 equiv) into the chilled reactor. Seal and heat the system to 110–120 °C for 12 hours.

-

Workup: Cool the reactor, safely vent the excess butadiene gas, and concentrate the mixture under reduced pressure. Purify the residue via vacuum distillation.

-

Validation Checkpoint: Analyze the isolated product via 1H-NMR. The Diels-Alder reaction is strictly concerted and stereospecific; starting with a cis-dienophile exclusively yields the cis-disubstituted cyclohexene[1]. The presence of a plane of symmetry in the NMR spectrum confirms stereoretention and the absence of the trans-isomer.

Protocol B: Oxidative Cleavage (Ruthenium-Catalyzed)

Objective: Cleave the cyclohexene double bond to yield the final diacid.

-

Solvent System: Dissolve the cis-4,5-bis(ethoxycarbonyl)cyclohexene in a biphasic mixture of CH3CN, CCl4, and H2O (2:2:3 ratio).

-

Causality: The biphasic nature of the solvent prevents the over-oxidation of the sensitive ester groups and stabilizes the highly reactive RuO4 intermediate during the cleavage process[2].

-

-

Oxidant Addition: Add NaIO4 (4.1 equiv) to the mixture and cool the flask to 0 °C.

-